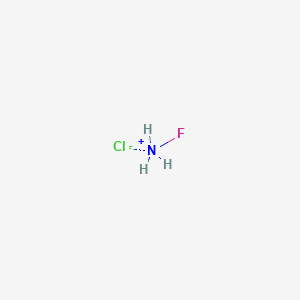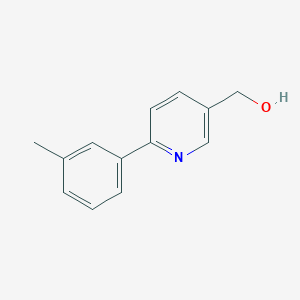
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide is a compound that features a unique combination of a phosphoryl group, pyrrolidine rings, and a fluorobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoyl chloride with di(pyrrolidin-1-yl)phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted benzamides.
Applications De Recherche Scientifique
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mécanisme D'action
The mechanism of action of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine rings contribute to the compound’s binding affinity and specificity. The fluorobenzamide moiety can enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-1-yl derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Phosphoryl compounds:
Fluorobenzamides: These compounds are studied for their pharmacological properties and potential therapeutic uses
Uniqueness
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrrolidine rings and a fluorobenzamide moiety enhances its potential for diverse applications.
Propriétés
Numéro CAS |
879480-51-0 |
|---|---|
Formule moléculaire |
C15H21FN3O2P |
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
N-dipyrrolidin-1-ylphosphoryl-4-fluorobenzamide |
InChI |
InChI=1S/C15H21FN3O2P/c16-14-7-5-13(6-8-14)15(20)17-22(21,18-9-1-2-10-18)19-11-3-4-12-19/h5-8H,1-4,9-12H2,(H,17,20,21) |
Clé InChI |
KTSXBMRZJIMRHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)P(=O)(NC(=O)C2=CC=C(C=C2)F)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


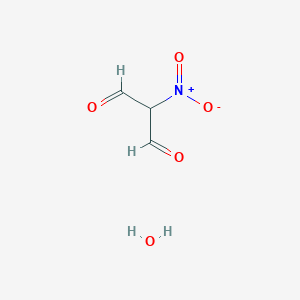
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
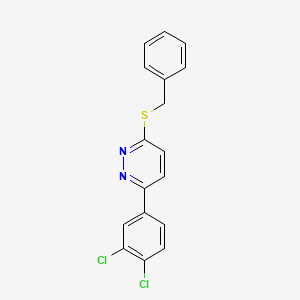
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)
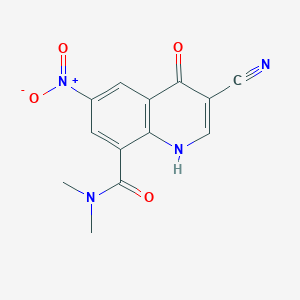

![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
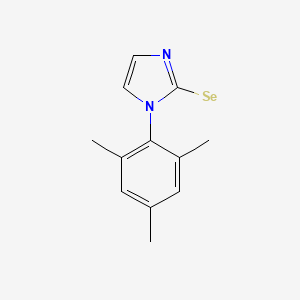
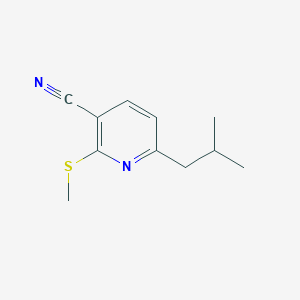
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)
